2,2-Dimethyl-hexahydro-7-hydroxy-4,7-methano-1,3-dioxolo(4,5-C)oxepin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-hexahydro-7-hydroxy-4,7-methano-1,3-dioxolo(4,5-C)oxepin-6-one is a complex organic compound with the molecular formula C10H14O5 It is characterized by its unique structure, which includes a dioxolane ring fused to an oxepin ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-hexahydro-7-hydroxy-4,7-methano-1,3-dioxolo(4,5-C)oxepin-6-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of a precursor molecule under acidic or basic conditions to form the dioxolane ring, followed by further reactions to introduce the oxepin ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-hexahydro-7-hydroxy-4,7-methano-1,3-dioxolo(4,5-C)oxepin-6-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol .
Scientific Research Applications
2,2-Dimethyl-hexahydro-7-hydroxy-4,7-methano-1,3-dioxolo(4,5-C)oxepin-6-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, allowing researchers to create more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism by which 2,2-Dimethyl-hexahydro-7-hydroxy-4,7-methano-1,3-dioxolo(4,5-C)oxepin-6-one exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or cellular processes. The exact molecular targets and pathways involved would require further research to elucidate .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other dioxolane and oxepin derivatives, such as:
- 2,2-Dimethyl-tetrahydro-1,3-dioxol-4-one
- 4,7-Methano-1H-indene derivatives
Uniqueness
What sets 2,2-Dimethyl-hexahydro-7-hydroxy-4,7-methano-1,3-dioxolo(4,5-C)oxepin-6-one apart is its fused ring structure, which imparts unique chemical properties and reactivity.
Properties
Molecular Formula |
C10H14O5 |
---|---|
Molecular Weight |
214.21 g/mol |
IUPAC Name |
8-hydroxy-4,4-dimethyl-3,5,10-trioxatricyclo[6.2.1.02,6]undecan-9-one |
InChI |
InChI=1S/C10H14O5/c1-9(2)14-6-4-10(12)3-5(7(6)15-9)13-8(10)11/h5-7,12H,3-4H2,1-2H3 |
InChI Key |
YRUDAAXXYUYEQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC2CC3(CC(C2O1)OC3=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.